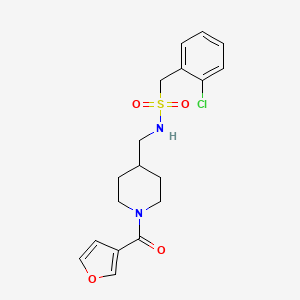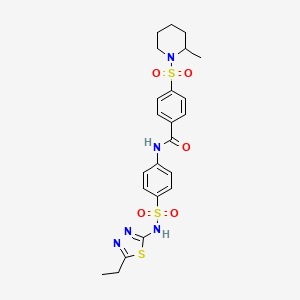
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O5S3 and its molecular weight is 549.68. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Action
- A study by Sych et al. (2019) synthesized derivatives of this compound, revealing its antimicrobial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as Candida albicans. This indicates its potential as a biologically active substance in the field of antimicrobial research (Sych et al., 2019).
Anticancer Activities
- Research by Mert et al. (2014) involved synthesizing pyrazole-sulfonamide derivatives, including this compound, and testing their antiproliferative activities against cancer cell lines. Some derivatives demonstrated promising broad-spectrum antitumor activity, comparable to common anticancer drugs (Mert et al., 2014).
- Another study conducted by Ravinaik et al. (2021) designed and synthesized benzamide derivatives, including this compound, evaluating their anticancer activity against various cancer cell lines. The study found moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
- A 1990 study by Morgan et al. explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including this compound. The study indicated the potential of this chemical class in developing selective class III electrophysiological agents for cardiac applications (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
- Ulus et al. (2016) investigated acridine-acetazolamide conjugates containing this compound as inhibitors of carbonic anhydrases. The study found significant inhibition of several carbonic anhydrase isoforms, suggesting potential applications in treating diseases related to these enzymes (Ulus et al., 2016).
Antiulcer Agents
- Research by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, including this compound, as potential antiulcer agents. While some compounds didn't show significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).
Antimalarial and COVID-19 Potential
- A study by Fahim and Ismael (2021) explored the reactivity of this compound's derivatives as potential antimalarial agents and also evaluated their theoretical effectiveness against COVID-19, highlighting its versatility in drug development (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S3/c1-3-21-25-26-23(34-21)27-35(30,31)19-13-9-18(10-14-19)24-22(29)17-7-11-20(12-8-17)36(32,33)28-15-5-4-6-16(28)2/h7-14,16H,3-6,15H2,1-2H3,(H,24,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOXOBCKMIRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

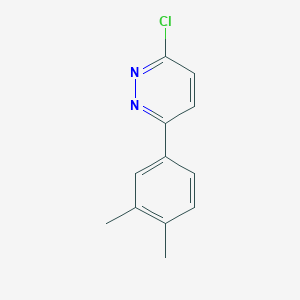
![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)
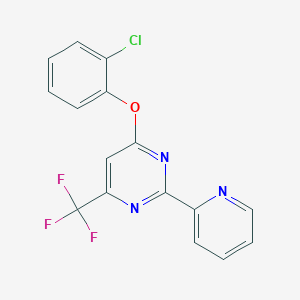
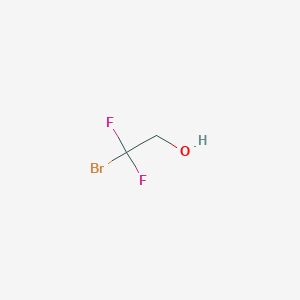
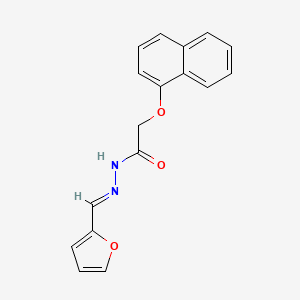
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
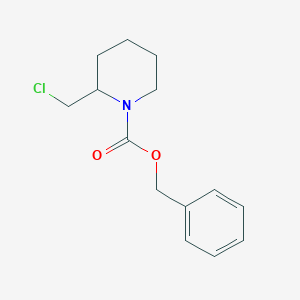
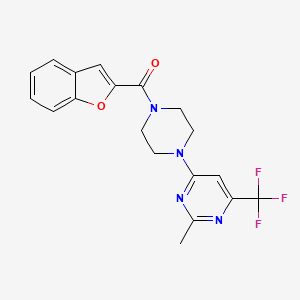
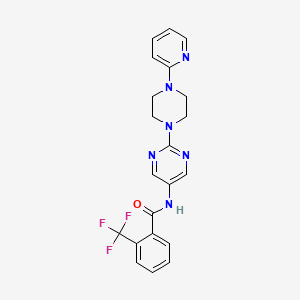
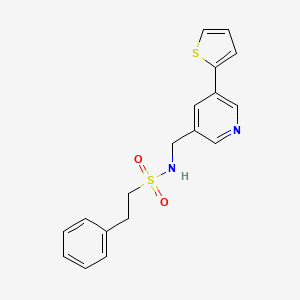
![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)
